

Spectroscopic Profile of 2,2'-Dithiodianiline: A Technical Guide

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Compound of Interest

Compound Name: 2,2'-Dithiodianiline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2,2'-Dithiodianiline** (CAS No. 1141-88-4), a key building block in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a valuable resource for compound identification, purity assessment, and methodological replication.

Core Spectroscopic Data

The empirical formula for **2,2'-Dithiodianiline** is $C_{12}H_{12}N_2S_2$ with a molecular weight of 248.37 g/mol. Spectroscopic analysis confirms the structure of two aminophenyl groups linked by a disulfide bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2,2'-Dithiodianiline** in solution. Both 1H and ^{13}C NMR data are crucial for confirming the identity and purity of the compound.

1H NMR Data

The 1H NMR spectrum of **2,2'-Dithiodianiline** exhibits distinct signals corresponding to the amine and aromatic protons. The amine protons typically appear as a broad singlet, while the aromatic protons show a complex splitting pattern due to spin-spin coupling.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~10.39	s (broad)	2H	-NH ₂
~7.73 - 7.59	m	8H	Aromatic protons

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of **2,2'-Dithiodianiline** resonate in the typical downfield region for sp² hybridized carbons.

Chemical Shift (δ) ppm	Assignment
Data not available in search results	Aromatic Carbons

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **2,2'-Dithiodianiline**. The spectrum is characterized by absorption bands corresponding to N-H and C-H stretching, as well as aromatic C=C bending vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available in search results	-	N-H stretch (amine)
Data not available in search results	-	C-H stretch (aromatic)
Data not available in search results	-	C=C bend (aromatic)
Data not available in search results	-	C-N stretch
Data not available in search results	-	S-S stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of **2,2'-Dithiodianiline** is expected to show absorption bands in the UV region, characteristic of aromatic compounds.

Solvent	λ_{max} (nm)
Data not available in search results	Data not available in search results

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.

NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh 5-10 mg of **2,2'-Dithiodianiline**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition (^1H and ^{13}C NMR):

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

- Acquire the ^{13}C NMR spectrum, typically with proton decoupling, using optimized parameters for signal-to-noise.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Sample Preparation:

- Ensure the ATR crystal is clean and a background spectrum has been collected.
- Place a small amount of solid **2,2'-Dithiodianiline** onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect the IR spectrum over the desired wavenumber range (e.g., $4000\text{--}400\text{ cm}^{-1}$).
- Co-add multiple scans to improve the signal-to-noise ratio.
- Process the spectrum by performing an ATR correction if necessary.

UV-Vis Spectroscopy Protocol

Sample Preparation:

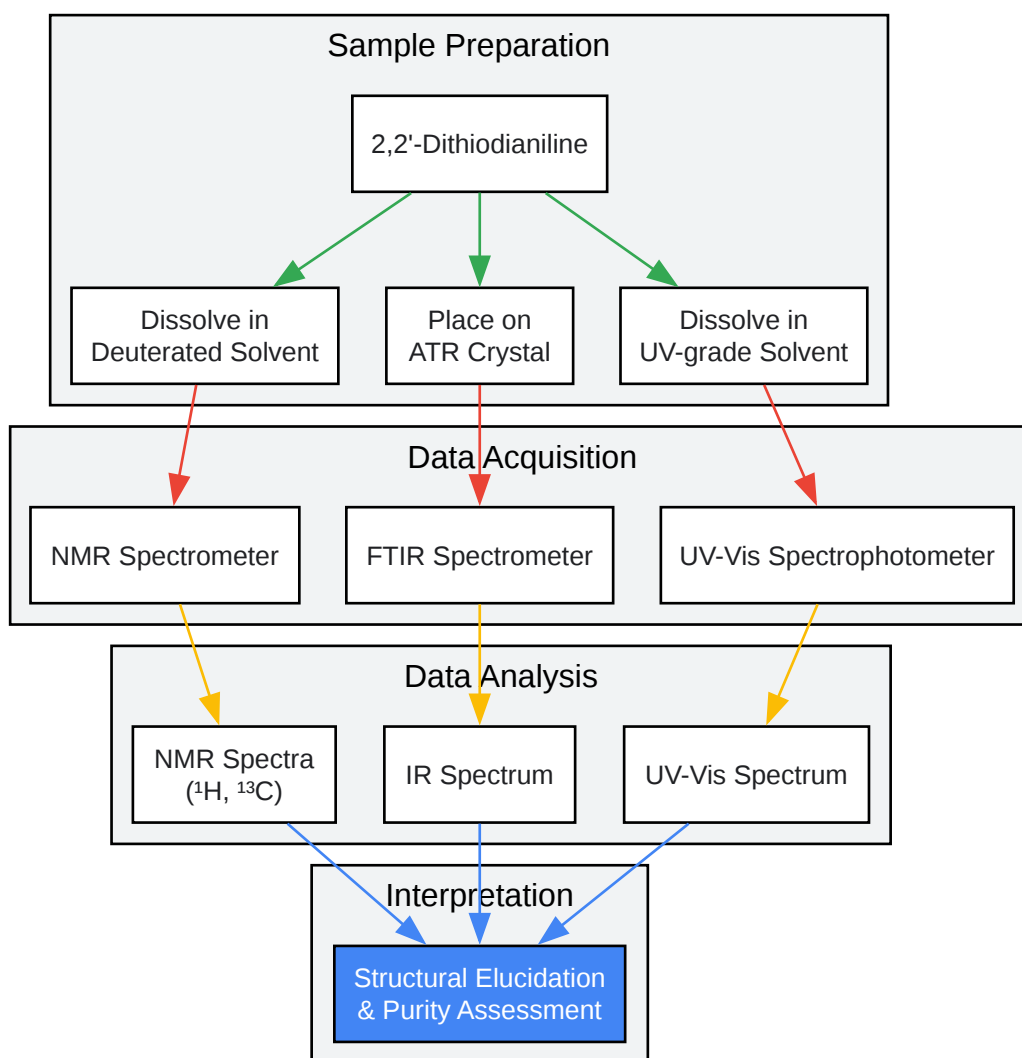
- Prepare a stock solution of **2,2'-Dithiodianiline** of a known concentration in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile).
- From the stock solution, prepare a dilute solution with an absorbance in the optimal range (typically 0.2–1.0 AU).

Data Acquisition:

- Fill a quartz cuvette with the blank solvent and record a baseline spectrum.
- Rinse the cuvette with the sample solution before filling it.
- Acquire the UV-Vis spectrum of the sample over the desired wavelength range (e.g., 200-800 nm).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2,2'-Dithiodianiline**.



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Caption: General workflow for spectroscopic analysis.

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